REACTION_SMILES
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[CH2:22]([N:23]([CH:24]([CH3:25])[CH3:26])[CH:27]([CH3:28])[CH3:29])[CH3:30].[CH3:13][N:14]([CH:15]1[CH2:16][CH2:17][NH:18][CH2:19][CH2:20]1)[CH3:21].[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[F:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1>>[c:2]1([N:18]2[CH2:17][CH2:16][CH:15]([N:14]([CH3:13])[CH3:21])[CH2:20][CH2:19]2)[cH:3][c:4]([O:11][CH3:12])[c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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COc1cc(N2CCC(N(C)C)CC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |